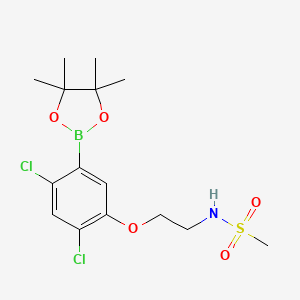

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester” is a type of aryl boronic acid ester . It has a CAS Number of 2096338-42-8 and a molecular weight of 410.13 . The IUPAC name for this compound is N-{2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}methanesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecularScientific Research Applications

Solubility and Stability

- Phenylboronic acids like 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester, exhibit varying solubility in organic solvents. Their pinacol esters tend to have better solubility than the parent acids in all tested solvents. The solubility is significantly influenced by the polarity of the solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbons (Leszczyński, Hofman, & Sporzyński, 2020).

- The hydrolysis of phenylboronic pinacol esters is susceptible to environmental conditions, particularly pH. The rate of hydrolysis is considerably accelerated at physiological pH, which is crucial when considering these compounds for pharmacological purposes (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Polymer and Drug Delivery Applications

- Phenylboronic acid esters, including pinacol esters, are integrated into polymer backbones for the creation of H2O2-cleavable polymers. These polymers can degrade in the presence of H2O2, showcasing potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

- Arylboronic esters exhibit room-temperature phosphorescence in the solid state. This property might have implications in materials science, especially in the design of organic phosphorescent materials (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, & Fukushima, 2017).

- A copolymer, phenylboronic acid pinacol ester-functionalized methoxyl poly(ethylene glycol)-block-poly(phthalic anhydride-alter-glycidyl propargyl ether), demonstrates sensitivity to oxidative stress environments. The copolymer can encapsulate and release drugs in response to specific triggers like H2O2 or at low pH values, signifying its potential in targeted drug delivery (Zhang, He, Liu, Yang, Zhang, Xiao, & Chen, 2019).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s storage temperature is refrigerated, indicating that it may have stability or solubility issues at room temperature .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature is refrigerated, suggesting that it may be sensitive to heat . Additionally, the compound’s susceptibility to hydrolysis at physiological pH has been reported , indicating that pH levels can also affect its stability and efficacy.

properties

IUPAC Name |

N-[2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVFRRRRUNIZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BCl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)

![2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2425286.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425288.png)

![2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2425289.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)

![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)